1-(4-bromobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-[(4-bromophenyl)methyl]-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains a triazole ring, a bromophenyl group, and a pyridinyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-bromophenyl)methyl]-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the bromophenyl group: This step involves the reaction of the triazole intermediate with a bromophenylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-bromophenyl)methyl]-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
1-[(4-bromophenyl)methyl]-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It is used in the development of new materials with specific electronic and optical properties.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-[(4-bromophenyl)methyl]-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-chlorophenyl)methyl]-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid
- 1-[(4-methylphenyl)methyl]-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid
Uniqueness
1-[(4-bromophenyl)methyl]-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to target proteins.
Properties
Molecular Formula |
C15H11BrN4O2 |
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Molecular Weight |
359.18 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-5-pyridin-3-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C15H11BrN4O2/c16-12-5-3-10(4-6-12)9-20-14(11-2-1-7-17-8-11)13(15(21)22)18-19-20/h1-8H,9H2,(H,21,22) |
InChI Key |
INXHLUMLVOPCBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=NN2CC3=CC=C(C=C3)Br)C(=O)O |
Origin of Product |
United States |
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